[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves several steps, including the formation of the benzodioxole ring and the subsequent coupling with the phenylprop-2-enoate moiety. Common synthetic routes may involve the use of reagents such as 1,3-benzodioxole, phenylacetic acid, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of the reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can result in the formation of new compounds with altered chemical properties.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Research may focus on its ability to modulate specific biological targets, such as enzymes or receptors, which could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to
Properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c26-22(13-6-19-7-14-23-24(16-19)29-17-28-23)20-9-11-21(12-10-20)30-25(27)15-8-18-4-2-1-3-5-18/h1-16H,17H2/b13-6-,15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRLSEMUTSTBAJ-QDOYKEIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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